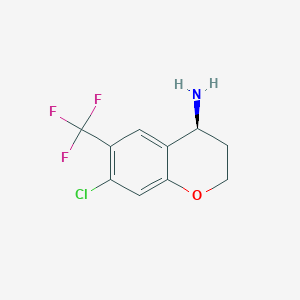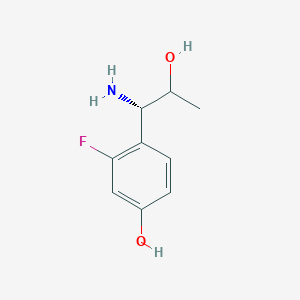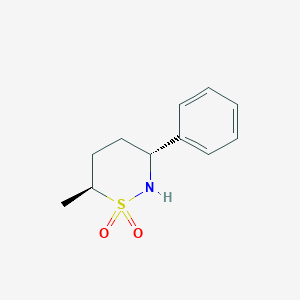![molecular formula C9H13Cl2F3N2 B13053561 (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. This biocatalytic process can be enhanced by the addition of surfactants and natural deep eutectic solvents (NADES) to improve the efficiency and yield of the reaction . The optimal conditions for this reduction include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using recombinant Escherichia coli cells expressing the carbonyl reductase gene. The addition of surfactants such as Tween-20 and NADES like choline chloride: lysine (ChCl:Lys) significantly enhances the catalytic efficiency, leading to higher yields .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethyl phenyl sulfone can be used for substitution reactions under visible light irradiation.
Major Products Formed
The major products formed from these reactions include oximes, reduced amine derivatives, and substituted trifluoromethyl compounds .
Scientific Research Applications
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: This compound shares a similar structure but differs in the presence of a hydroxyl group instead of an amine group.
Trifluoromethyl phenyl sulfone: This compound is used in substitution reactions and has similar trifluoromethyl functionality.
α-trifluoromethylstyrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group.
Uniqueness
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is unique due to its combination of a trifluoromethyl group and an ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H13Cl2F3N2 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI Key |
GYOXAZWKTLQFCB-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


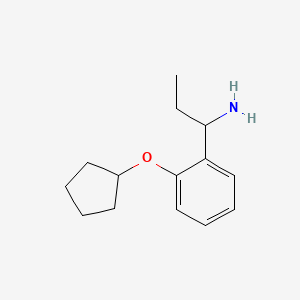
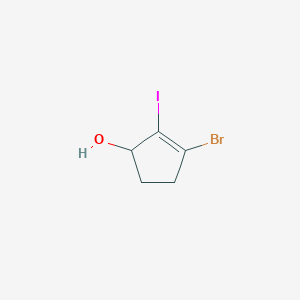
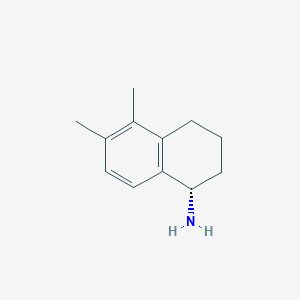
![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)
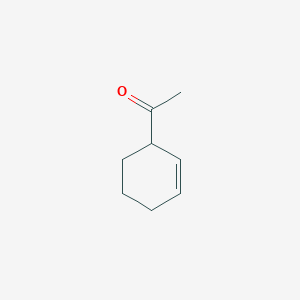
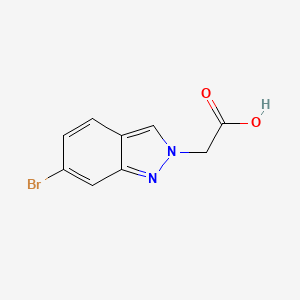
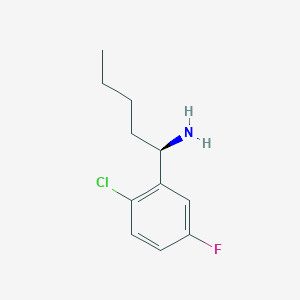
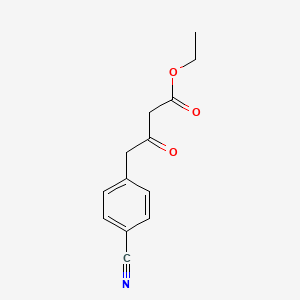
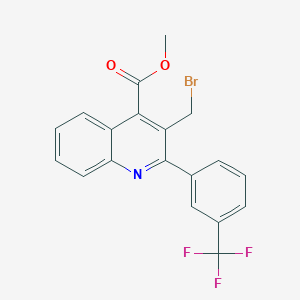
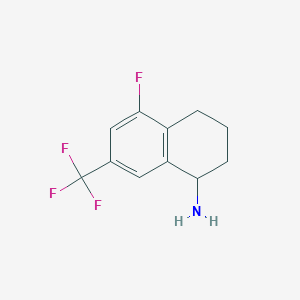
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)
